molecular formula C18H21NOS B2878650 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1396761-34-4

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2878650
CAS No.: 1396761-34-4
M. Wt: 299.43
InChI Key: QISMWFXSILPHEK-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C18H21NOS and a structure featuring a phenyl-ethanone scaffold linked to a thiophene-substituted piperidine ring, it is a structural analog of pyrovalerone and other psychoactive compounds known to interact with monoamine transporters . This compound is provided strictly for non-clinical, in vitro research applications. Primary Research Applications & Value The core research value of this compound lies in its potential as a probe for studying the dopamine transporter (DAT) and norepinephrine transporter (NET). Structural analogs, specifically 2-aminopentanophenones, have been demonstrated to act as potent and selective inhibitors of DAT and NET, with considerably less effect on the serotonin transporter (SERT) . This selective pharmacological profile makes such compounds valuable tools for investigating the roles of dopamine and norepinephrine reuptake mechanisms in the central nervous system, which are critical for neurotransmission and are the targets of several therapeutic agents . Researchers can utilize this compound to explore its binding affinity and functional activity in assays designed to screen for novel ligands of monoamine transporters. Handling & Compliance This product is labeled "For Research Use Only" and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are responsible for ensuring their handling and disposal of this material comply with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-4-2-5-15(12-14)13-18(20)19-9-7-16(8-10-19)17-6-3-11-21-17/h2-6,11-12,16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMWFXSILPHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

The most common route involves catalytic hydrogenation of 4-(thiophen-2-yl)pyridine. Using Raney nickel under 50–100 atm H₂ at 120–150°C, this method achieves >80% conversion. Alternative catalysts like palladium on carbon reduce reaction times but require higher pressures.

Reaction Conditions :

  • Substrate: 4-(Thiophen-2-yl)pyridine (1.0 eq)
  • Catalyst: Raney Ni (10% w/w)
  • Solvent: Ethanol/water (9:1)
  • Temperature: 130°C, 24 h
  • Yield: 82%

Grignard Addition to Piperidone

4-Piperidone reacts with thiophen-2-ylmagnesium bromide in THF at −78°C, followed by acid workup to yield 4-(thiophen-2-yl)piperidine. This method avoids high-pressure equipment but requires strict anhydrous conditions.

Synthesis of 2-(m-Tolyloxy)ethanone Precursors

Williamson Ether Synthesis

m-Cresol reacts with bromoacetone in the presence of K₂CO₃ to form 1-(m-tolyloxy)propan-2-one. Subsequent bromination at the α-position using N-bromosuccinimide (NBS) yields 2-bromo-1-(m-tolyloxy)ethanone.

Optimization Data :

Parameter Condition Yield (%)
Base K₂CO₃ 75
Solvent Acetone 68
Temperature Reflux 72
Brominating Agent NBS 88

Direct Acylation of m-Cresol

m-Cresol reacts with chloroacetyl chloride in pyridine to form m-tolyloxy acetyl chloride, which is quenched with aqueous NaHCO₃ to yield 2-chloro-1-(m-tolyloxy)ethanone.

Coupling Strategies for N-Alkylated Ketone Formation

Nucleophilic Substitution

4-(Thiophen-2-yl)piperidine displaces bromide from 2-bromo-1-(m-tolyloxy)ethanone in DMF at 80°C, facilitated by K₂CO₃. This one-pot method achieves moderate yields (50–60%) but requires extensive purification.

Reaction Scheme :
$$
\text{2-Bromo-1-(m-tolyloxy)ethanone} + \text{4-(Thiophen-2-yl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}
$$

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 4-(thiophen-2-yl)piperidine couples with 2-hydroxy-1-(m-tolyloxy)ethanone. This method improves regioselectivity but is cost-prohibitive for large-scale synthesis.

Yield Comparison :

Method Solvent Temperature (°C) Yield (%)
Nucleophilic Sub. DMF 80 58
Mitsunobu THF 25 72

Alternative Routes via Enaminone Intermediates

β-Diketones derived from m-tolyloxy acetic acid react with methylamine hydrochloride in ethanol under reflux to form enaminones. Subsequent cyclization with 4-(thiophen-2-yl)piperidine in DMSO/NaH yields the target compound.

Key Observations :

  • Reaction Time : 26–68 h for enaminone formation.
  • Purification : Flash chromatography (EtOAc/heptane 1:4) removes byproducts.
  • Yield : 35% (low due to competing side reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 3H, m-tolyl), 7.05–6.95 (m, 3H, thiophene), 4.20 (s, 2H, CH₂O), 3.80–3.60 (m, 4H, piperidine), 2.35 (s, 3H, CH₃).
  • ¹³C NMR : δ 205.1 (C=O), 140.2–125.3 (aromatic carbons), 55.8 (piperidine N-CH₂).

Mass Spectrometry

  • ESI-MS : m/z 315.4 [M+H]⁺ (matches theoretical MW 315.4 g/mol).

Industrial-Scale Considerations

Patent US4323684 highlights the utility of spiro aliphatic ethers in polymer stabilization, suggesting potential applications for similar N-alkylated ketones. However, the target compound’s synthesis requires:

  • Cost Reduction : Replace Mitsunobu reagents with cheaper alternatives.
  • Catalyst Recycling : Implement heterogeneous catalysts for hydrogenation steps.
  • Waste Management : Neutralize HBr/KBr byproducts via ion exchange.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting neurological pathways.

    Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Target Compound Piperidine, thiophen-2-yl, m-tolyl 327.43 g/mol Not explicitly reported; inferred stability from similar derivatives
1-(4-(3,4-Dihydroquinolin-1(2H)-yl)piperidin-1-yl)-2-(2-(2-[18F]fluoroethoxy)-4-((1-(methylsulfonyl)piperidin-4-yl)oxy)phenyl)ethanone Piperidine, dihydroquinoline, [18F]fluoroethoxy 548.58 g/mol Radioligand for oxytocin receptor imaging
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Chlorophenyl, pyrrolone, thiophene 369.87 g/mol Cyclization product; electron-deficient acetylene reactivity
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone Piperazine, trifluoromethylphenyl 312.29 g/mol Antipsychotic activity (via dopamine receptor modulation)
1-(4-(Piperidin-1-yl)phenyl)ethanone derivatives Piperidine, aryl aldehydes Variable Antibacterial activity (e.g., against S. aureus)

Key Structural Differences and Implications

  • Piperidine vs.
  • Thiophene vs. Thiazole : Substitution of thiophene with thiazole (as in ) increases electronegativity, improving fungicidal activity against Botrytis cinerea (75% inhibition at 100 μg/mL) .
  • Ethanone Backbone Modifications: Ketosulfone derivatives (e.g., 2-(4-chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone in ) exhibit stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Physicochemical Properties and Stability

  • Isomerization Dynamics: Piperidinyl ethanone derivatives exhibit amide bond isomerization, as shown by variable-temperature NMR studies. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone () has an isomerization energy barrier of ~67 kJ/mol, impacting conformational stability .
  • Solubility and LogP : The m-tolyl group in the target compound likely increases hydrophobicity (LogP ~3.5), whereas sulfone or fluorinated analogues () show improved aqueous solubility due to polar substituents .

Biological Activity

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that may confer specific pharmacological properties, making it a candidate for drug development, particularly in targeting neurological pathways and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

This compound includes a thiophene ring, a piperidine moiety, and a tolyl group, contributing to its distinct electronic and steric properties.

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways remain to be fully elucidated through experimental studies. However, preliminary data suggest its role as a ligand in receptor studies, which could lead to insights into its therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The presence of the thiophene ring is often associated with enhanced radical scavenging activity.

Neuroprotective Effects

Studies have shown that piperidine derivatives can exhibit neuroprotective effects. For instance, compounds structurally related to this compound have demonstrated efficacy against glutamine-induced neurotoxicity in neuronal cell lines . This suggests potential applications in treating neurodegenerative diseases.

Study 1: Neuroprotective Activity

A study focused on the neuroprotective effects of piperidine compounds found that certain derivatives significantly reduced cell death in PC12 cells subjected to neurotoxic agents. The mechanism involved modulation of apoptotic pathways, suggesting that this compound may share similar protective mechanisms .

Study 2: Antimicrobial Potential

In a comparative analysis of piperidine derivatives, several compounds exhibited effective antibacterial activity against Gram-positive bacteria. Although direct data on this compound is lacking, the structural similarities suggest potential efficacy against bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanoneStructureModerate antibacterial activity
1-(4-(Furan-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanoneN/APotential neuroprotective effects
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(p-tolyl)ethanoneN/AAntimicrobial activity reported

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